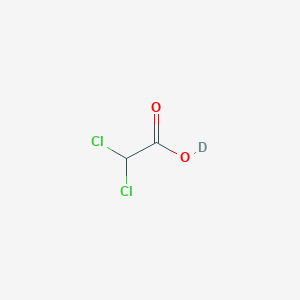
Deuterio 2,2-dichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deuterio 2,2-dichloroacetate is a deuterated form of dichloroacetic acid, where the hydrogen atoms are replaced with deuterium. This compound is of significant interest due to its potential applications in various fields, including medicine and chemistry. The deuterated form often exhibits different kinetic properties compared to its non-deuterated counterpart, making it valuable for research and therapeutic purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deuterio 2,2-dichloroacetate typically involves the deuteration of dichloroacetic acid. One common method is the reaction of deuterated chloroform with sodium hydroxide to produce deuterated dichloroacetate. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process must be carefully monitored to maintain the purity and yield of the deuterated product. Techniques such as distillation and crystallization are employed to purify the final compound.
化学反应分析
Types of Reactions
Deuterio 2,2-dichloroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated trichloroacetic acid.
Reduction: Reduction reactions can convert it into deuterated acetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.
Major Products
Oxidation: Deuterated trichloroacetic acid.
Reduction: Deuterated acetic acid.
Substitution: Various deuterated derivatives depending on the nucleophile used.
科学研究应用
Deuterio 2,2-dichloroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways involving deuterium-labeled compounds.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase, thereby altering cancer cell metabolism
Industry: Utilized in the production of deuterated pharmaceuticals and as a solvent in NMR spectroscopy.
作用机制
The primary mechanism of action of Deuterio 2,2-dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA. This shift in metabolism can reduce the proliferation of cancer cells by altering their energy production pathways .
相似化合物的比较
Similar Compounds
Dichloroacetic acid: The non-deuterated form, commonly used in similar applications but with different kinetic properties.
Trichloroacetic acid: Another halogenated acetic acid with stronger acidic properties and different reactivity.
Monochloroacetic acid: A less chlorinated analogue with distinct chemical behavior.
Uniqueness
Deuterio 2,2-dichloroacetate is unique due to its deuterium content, which imparts different kinetic isotope effects compared to its non-deuterated counterparts. This makes it particularly useful in studies requiring precise kinetic measurements and in therapeutic applications where altered metabolic pathways are targeted .
属性
分子式 |
C2H2Cl2O2 |
|---|---|
分子量 |
129.95 g/mol |
IUPAC 名称 |
deuterio 2,2-dichloroacetate |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i/hD |
InChI 键 |
JXTHNDFMNIQAHM-DYCDLGHISA-N |
手性 SMILES |
[2H]OC(=O)C(Cl)Cl |
规范 SMILES |
C(C(=O)O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



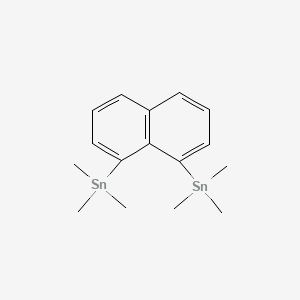
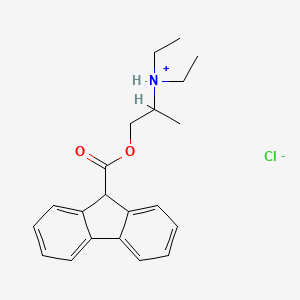

![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
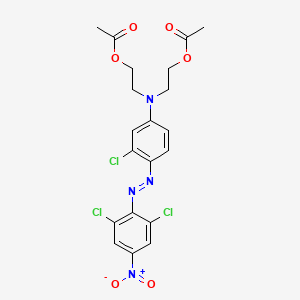


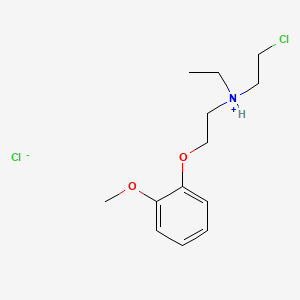

![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
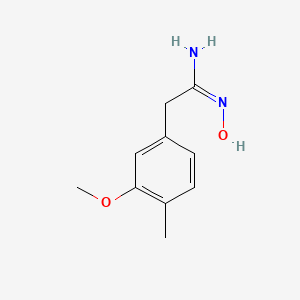

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
